molecular formula C10H12ClNO2 B1280336 Tert-butyl 2-chloronicotinate CAS No. 232951-83-6

Tert-butyl 2-chloronicotinate

Cat. No. B1280336
M. Wt: 213.66 g/mol
InChI Key: BKRYJISKTILWAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve multiple steps and different reagents. For example, tert-butylpentafluorophenylmethylchlorosilane is synthesized as a silylating reagent and is described to form stable derivatives suitable for gas chromatography . Another synthesis approach is demonstrated in the formation of 1-tert-butyl-4-chloropiperidine, where a dimethyliminium salt reacts with methylmagnesium chloride . These methods highlight the versatility of tert-butyl compounds in synthesis and their potential to be adapted for the synthesis of tert-butyl 2-chloronicotinate.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often characterized by techniques such as X-ray diffraction analysis. For instance, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined to be orthorhombic with specific cell dimensions and hydrogen bonding interactions stabilizing the structure . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal . These findings suggest that tert-butyl 2-chloronicotinate may also exhibit a complex structure with potential for interesting intermolecular interactions.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. For example, tert-butyl nitrite is used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Tert-butyl-N-chlorocyanamide is another example of a tert-butyl compound that is highly versatile for chlorination and oxidation reactions in organic synthesis . These examples demonstrate the reactivity of tert-butyl compounds and suggest that tert-butyl 2-chloronicotinate could also be involved in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. The tert-butyl group's steric bulk can affect the compound's volatility, solubility, and stability. For instance, tert-butylpentafluorophenylmethylchlorosilane derivatives are described as volatile and stable towards hydrolysis . The stability and solubility of tert-butyl-N-chlorocyanamide in organic solvents are also noted, along with its high active chlorine content . These properties are important for the practical application of tert-butyl compounds in organic synthesis and suggest that tert-butyl 2-chloronicotinate may share similar characteristics.

Scientific Research Applications

Synthesis of Aminonicotinic Acid Esters

Tert-butyl 2-chloronicotinate is used in the synthesis of various aminonicotinic acid esters, such as 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters. These compounds are prepared from chloronicotinic acids without the need for purification of intermediates, indicating a streamlined process in heterocyclic chemistry (Wright, 2012).

One-Pot Amination Methodology

An efficient one-pot method utilizes tert-butyl 2-chloronicotinate for the synthesis of tert-butyl 6-aminonicotinate. This methodology extends to the synthesis of a series of carboxylate-substituted heteroaryl amines, highlighting its versatility in organic synthesis (Kandalkar et al., 2013).

Development of 2,2′-Diselenobisnicotinic Acids

Tert-butyl 2-chloronicotinate aids in synthesizing 2,2′-diselenobisnicotinic acids and their esters. These compounds have unique crystal structures and are significant in the study of diaromatic diselelenides (Hong, 2009).

Catalytic Amide-to-Ester Transformation

This compound is involved in catalytic transformations, such as the amide-to-ester conversion of primary amides. The process is biomimetic, demonstrating its potential in mimicking natural processes in chemical transformations (Wybon et al., 2018).

Role in Organic Transformations

Tert-butyl-N-chlorocyanamide, closely related to tert-butyl 2-chloronicotinate, shows versatility in chlorination and oxidation reactions in organic synthesis. Its high active chlorine content makes it suitable for various organic transformations, indicating the potential of related tert-butyl compounds in organic chemistry (Kumar & Kaushik, 2007).

Future Directions

The synthetic applicability of the two-step amide cleavage method used in the synthesis of tert-butyl 2-chloronicotinate has been demonstrated with challenging reaction partners, such as peptides, sugars, and sterols . Preliminary experiments also indicate that other weak nucleophiles can be used such as (hetero)arylamines (transamidation) as exemplified by 8-aminoquinoline . This suggests potential future directions for the use of tert-butyl 2-chloronicotinate in various chemical reactions.

properties

IUPAC Name

tert-butyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYJISKTILWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458342
Record name TERT-BUTYL 2-CHLORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-chloronicotinate

CAS RN

232951-83-6
Record name TERT-BUTYL 2-CHLORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-chloropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SW Wright - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
Procedures are reported to prepare the tert‐butyl esters of 2‐aminonicotinic acid, 4‐aminonicotinic acid, 5‐aminonicotinic acid, and 6‐aminonicotinic acid from 2‐chloronicotinic acid, 4‐…
Number of citations: 3 onlinelibrary.wiley.com
CCD Wybon, C Mensch, C Hollanders, C Gadais… - ACS …, 2017 - ACS Publications
… A tert-butyl nicotinate (tBu nic) directing group is easily introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate. A weak base (Cs 2 CO 3 or K 2 CO …
Number of citations: 66 pubs.acs.org
K Hollanders - MOCS 2017 symposium, 2017 - researchportal.vub.be
… [2] This activating group is easily introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate. The activated amide can be cleaved via Zn(OAc)2 …
Number of citations: 0 researchportal.vub.be
C Hollanders, E Renders, C Gadais, D Masullo… - ACS …, 2020 - ACS Publications
… amino acid amides 4 were synthesized via our previously developed Pd-catalyzed amidation protocol of primary amides with commercially available tert-butyl 2-chloronicotinate (2), …
Number of citations: 22 pubs.acs.org
H Yamamoto, T Hattori - Synfacts, 2020 - thieme-connect.com
… The authors report a new strategy using tert-butyl nicotinate amino amides, formed from amino acids and tert-butyl 2-chloronicotinate with palladium catalysis, as excellent nucleophiles …
Number of citations: 0 www.thieme-connect.com
K Kloc, I Maliszewska, J Młochowski - Synthetic communications, 2003 - Taylor & Francis
… The acid chloride 4 treated with potassium tert-butoxylate in dry tetrahydrofurane on the ice/salt bath gave tert-butyl-2-chloronicotinate (5). This oily ester could not be purified by …
Number of citations: 31 www.tandfonline.com
T Kaminski, G Kirsch - Journal of Heterocyclic Chemistry, 2008 - academia.edu
N-Alkyl-3-nicotinoyl-pyrrolidin-2-ones are very interesting intermediates for the synthesis of 4-(N-methylnitrosamine)-1-(3pyridinyl)-1-butanone derivatives (NNK, Scheme I). NNK is a …
Number of citations: 10 www.academia.edu
J In Lee - Bulletin of the Korean Chemical Society, 2020 - Wiley Online Library
… Recently, the cleavage of activated N-(pyridin-2-yl) amides (38), which was prepared from benzamides and tert-butyl 2-chloronicotinate, with alcohols in t-BuOAc solvent in the presence …
Number of citations: 9 onlinelibrary.wiley.com
D Romito, D Bonifazi - Helvetica Chimica Acta, 2023 - Wiley Online Library
Aiming at the preparation of one‐dimensional (1D) chalcogen‐bonded supramolecular polymers at the solid state, this work describes the different syntheses which have been …
Number of citations: 2 onlinelibrary.wiley.com
JN Sanderson, AP Dominey… - Advanced Synthesis & …, 2017 - Wiley Online Library
… Method B (preparation of tert-butyl 2-isopropylnicotinate 42): Isopropylmagnesium chloride (2 M in THF, 1.9 mL, 3.77 mmol) was added to a solution of tert-butyl 2-chloronicotinate (473 …
Number of citations: 26 onlinelibrary.wiley.com

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